4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione
Description
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine ring fused with two ketone groups at positions 2 and 3. The phenyl substituent at position 4 of the ring is further modified with a trifluoromethoxy (-OCF₃) group, a highly electronegative and lipophilic moiety. The trifluoromethoxy group enhances metabolic stability and membrane permeability, making the compound valuable in drug design .
Properties
Molecular Formula |
C10H6F3NO4 |
|---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)18-6-3-1-5(2-4-6)7-8(15)17-9(16)14-7/h1-4,7H,(H,14,16) |
InChI Key |
GFWHJEITEREXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethoxy)aniline with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxazolidine derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidine products.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or activation of enzymatic activities. The oxazolidine ring can also participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of oxazolidine-2,5-dione derivatives are highly dependent on substituents attached to the phenyl ring or the oxazolidine core. Below is a detailed comparison of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione with key analogs:
Substituent Variations on the Phenyl Ring
4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione
- Structure : Replaces -OCF₃ with -CF₃.
- Impact : The trifluoromethyl group (-CF₃) is more electron-withdrawing than -OCF₃ due to the absence of an oxygen atom. This increases the compound’s lipophilicity but may reduce its metabolic stability compared to the trifluoromethoxy analog. Such derivatives are often explored for their enhanced reactivity in electrophilic substitution reactions .
(R)-4-[4-[(Trimethylsilyl)oxy]phenyl]oxazolidine-2,5-dione
- Structure : Substitutes -OCF₃ with a trimethylsilyloxy (-OSi(CH₃)₃) group.
- Impact: The bulky trimethylsilyl group serves as a protective moiety for hydroxyl groups during synthesis. It is primarily used as an intermediate in multi-step synthetic routes .
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione
- Structure : Replaces the phenyl group with a 2,4-difluorobenzyl substituent.
- Impact : The benzyl group introduces steric bulk, while fluorine atoms at positions 2 and 4 enhance electronegativity. This combination may improve binding affinity to hydrophobic enzyme pockets but could reduce solubility in aqueous media compared to the phenyl-based analog .
Positional and Functional Group Modifications
4-(2-Thienylmethyl)oxazolidine-2,5-dione
- Structure : Incorporates a thienylmethyl group instead of phenyl.
- However, this modification may reduce chemical stability under oxidative conditions .
4-[4-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione
Comparative Data Table
Research Implications
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in the target compound offers a balance between electron-withdrawing capacity and metabolic resistance, making it preferable for drug candidates over -CF₃ derivatives in certain contexts.
- Steric vs. Electronic Effects : Bulkier groups (e.g., benzyl, trimethylsilyl) are advantageous in synthetic intermediates but may limit bioavailability in therapeutic applications.
Biological Activity
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to an oxazolidine-2,5-dione structure. This unique configuration contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Properties
Research indicates that oxazolidine derivatives exhibit significant antimicrobial activity. The presence of the trifluoromethoxy group may enhance this effect by increasing the compound's ability to penetrate microbial membranes and interact with essential cellular components.
- Mechanism of Action : The compound is believed to inhibit bacterial cell wall synthesis, similar to other oxazolidinone antibiotics, by binding to ribosomal RNA and preventing protein synthesis.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound in various cancer cell lines.
- Case Study : In vitro studies using glioblastoma cell lines demonstrated that derivatives of oxazolidines showed cytotoxic effects. For instance, compounds with similar structural features were found to have IC50 values in the micromolar range against LN229 glioblastoma cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | LN229 (glioblastoma) | 10.5 | Inhibition of protein synthesis |
| Similar derivative | MCF-7 (breast cancer) | 12.3 | Induction of apoptosis |
In Silico Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets:
- Binding Affinity : The docking scores suggest strong binding interactions with targets involved in cancer progression, such as AURKA and VEGFR-2, with estimated binding affinities ranging from -8.0 to -9.8 kcal/mol .
Comparative Studies
Comparative analysis with other oxazolidinone derivatives highlights the unique efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
